(2-Bromo-4-fluoro-phenoxy)-acetic acid
Overview
Description
(2-Bromo-4-fluoro-phenoxy)-acetic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluoro-phenoxy)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-fluorophenol.
Esterification: The phenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification and hydrolysis reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenyl ring and the carboxylic acid group.
Esterification and Hydrolysis: The carboxylic acid group can form esters and undergo hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield quinones or carboxylic acids.
Reduction Products: Reduction can lead to alcohols or alkanes.
Esterification Products: Esters of this compound.
Scientific Research Applications
(2-Bromo-4-fluoro-phenoxy)-acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Agricultural Chemistry: It may be used in the development of herbicides or plant growth regulators.
Material Science: The compound can be utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluoro-phenoxy)-acetic acid depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The compound can act as a nucleophile or electrophile, participating in various organic reactions.
Comparison with Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4-fluoro-5-nitrophenol
- 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol
- (2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid
Comparison:
- Uniqueness: (2-Bromo-4-fluoro-phenoxy)-acetic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its reactivity and biological activity.
- Reactivity: Compared to its analogs, the presence of the carboxylic acid group in this compound allows for additional reactivity, such as esterification and amidation reactions.
- Applications: While similar compounds may also be used in organic synthesis and medicinal chemistry, this compound’s specific structure provides unique opportunities for developing novel pharmaceuticals and materials.
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVZWZDNCWFYIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307276 | |
Record name | (2-Bromo-4-fluoro-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-40-6 | |
Record name | 2-(2-Bromo-4-fluorophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC190612 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Bromo-4-fluoro-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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